2'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone, also known as EFLEA or CFP, is a synthetic organic compound . It has a molecular formula of C18H16ClFO3 and a molecular weight of 334.77782 .
Molecular Structure Analysis
The molecular structure of 2’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone can be represented by the InChI Key LYGLYSVDDJOXEE-UHFFFAOYSA-N . The canonical SMILES representation is CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone include a molecular formula of C18H16ClFO3 and a molecular weight of 334.77 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the web search results.Scientific Research Applications
Synthesis and Characterization in Polymer Science : This compound is utilized in the development and characterization of novel copolymers. For instance, it has been employed in the synthesis of various halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which are then copolymerized with styrene. These studies focus on the composition, structural analysis, and thermal decomposition of these copolymers, contributing to the advancement of polymer science and material engineering (Savittieri et al., 2022); (Humanski et al., 2018).
Antimicrobial and Antipathogenic Studies : The compound has been explored for its potential in antimicrobial activities. Various derivatives of this compound have shown significant activity against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa, which are known for their biofilm-forming capabilities. This research is crucial in the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Application in Medicinal Chemistry : In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antitumor and antihyperglycemic activities. For example, some derivatives have been found to exhibit significant inhibitory activity against various tumor cell lines, indicating their potential as anticancer drug candidates (Chou et al., 2010); (Koyama et al., 2004).
properties
IUPAC Name |
ethyl 2-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFO3/c1-2-23-18(22)16-6-4-3-5-15(16)17(21)8-7-12-9-13(19)11-14(20)10-12/h3-6,9-11H,2,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGLYSVDDJOXEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644943 |
Source
|
Record name | Ethyl 2-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone | |
CAS RN |
898750-31-7 |
Source
|
Record name | Ethyl 2-[3-(3-chloro-5-fluorophenyl)-1-oxopropyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898750-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-[3-(3-chloro-5-fluorophenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.